Methyl 4-aminonicotinate
Overview
Description
Methyl 4-aminonicotinate is a compound that has been studied for various applications, including its role as a building block in chemical synthesis and its potential use in pest management. It is related to the family of pyridine compounds, which are known for their versatility in chemical reactions and biological activity.
Synthesis Analysis
The synthesis of compounds related to methyl 4-aminonicotinate has been explored in several studies. For instance, the synthesis of 4-methylnicotinamide adenine dinucleotide, a modified coenzyme, from a pyridinium chloride derivative has been reported . Another study describes a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, which are structurally related to methyl 4-aminonicotinate, using a relay catalytic cascade reaction . Additionally, the synthesis of methyl 2-amino-6-methoxynicotinate, a valuable building block for the preparation of fused 2-pyridones, was achieved using a combination of microwave and flow reaction technologies .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-aminonicotinate has been characterized using various analytical techniques. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single crystal X-ray diffraction studies . Schiff base compounds derived from isonicotinic acid hydrazide were characterized by elemental analysis, IR, NMR spectra, and single crystal X-ray diffractions, revealing trans configurations with respect to the C=N double bonds .
Chemical Reactions Analysis
The chemical reactivity of compounds related to methyl 4-aminonicotinate has been investigated in various contexts. For instance, the modified coenzyme 4-methylnicotinamide adenine dinucleotide was found to be capable of chemical 1,4-reduction and acted as a competitive inhibitor to nicotinamide adenine dinucleotide in a specific enzymatic conversion . The study on the synthesis of methyl 4-aminopyrrole-2-carboxylates also involved catalytic reduction steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to methyl 4-aminonicotinate have been analyzed in several studies. The vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and HOMO and LUMO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were computed using HF and DFT methods . The thermal stability and absorption wavelengths of this compound were also determined . In another study, the energetic properties, including heats of formation and detonation parameters, of nitrogen-rich furoxan derivatives were investigated .
Case Studies
Methyl isonicotinate, a compound closely related to methyl 4-aminonicotinate, has been extensively studied as a non-pheromone semiochemical for thrips pest management. Field and laboratory experiments have demonstrated its effectiveness in increasing trap capture of various thrips species, indicating its potential for use in enhanced monitoring and other management strategies .
Scientific Research Applications
Pest Management : Methyl isonicotinate is investigated for managing thrips, a pest in agriculture. It is a non-pheromone semiochemical that shows promise in trapping and managing thrips across various crops (Teulon et al., 2017).
Protein Kinase Inhibition : Derivatives of methyl 4-aminonicotinate, like 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester, are used in preparing pyrimidopyrimidines as protein kinase inhibitors. These compounds exhibit excited state intramolecular proton transfer (ESIPT), which is significant for their bioactivity (Jana, Dalapati, & Guchhait, 2013).
Spectroscopic Studies : Studies on methyl 6-aminonicotinate explore its solvatochromism and prototropism, contributing to our understanding of chemical behavior in various solvents and under different acid-base concentrations (Nayak & Dogra, 2004).
Chemical Synthesis : Research on methyl 4-isonicotinamidobenzoate monohydrate, synthesized from methyl 4-aminobenzoate, provides insights into its molecular structure and interactions in crystal form (Zhang & Zhao, 2010).
Chemiluminescence Derivatization : Methylglyoxal is derivatized using 2-aminonicotinic acid for chemiluminescence, demonstrating its potential in sensitive and selective methods for chemical analysis (Ohba, Sakata, & Zaitsu, 2000).
Hemoglobin Oxygen Affinity Modulation : Certain compounds, structurally related to 2-(aryloxy)-2-methylpropionic acids and derivatives of 4-aminonicotinate, are investigated for their ability to decrease the oxygen affinity of human hemoglobin, suggesting potential clinical applications (Randad et al., 1991).
Corrosion Inhibition : 2-Amino-4-methyl-thiazole, structurally related to methyl 4-aminonicotinate, shows effectiveness as a corrosion inhibitor for mild steel in acidic solutions, highlighting its potential in material protection and industrial applications (Yüce et al., 2014).
Safety And Hazards
Methyl 4-aminonicotinate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .
properties
IUPAC Name |
methyl 4-aminopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCARFFAPQGYGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343803 | |
Record name | Methyl 4-aminonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminonicotinate | |
CAS RN |
16135-36-7 | |
Record name | Methyl 4-aminonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-aminopyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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